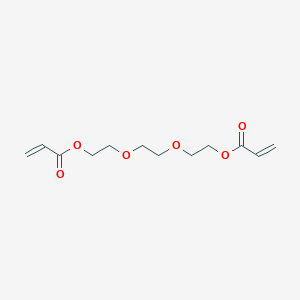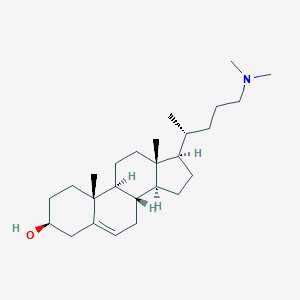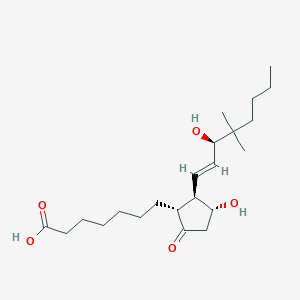
16,16-dimethyl-PGE1
説明
16,16-dimethyl-PGE1, also known as 16,16-dimethyl Prostaglandin E1, is a synthetic analog of Prostaglandin E1 (PGE1) with the molecular formula C22H38O5 . It has an average mass of 382.534 Da and a monoisotopic mass of 382.271912 Da . It is known to induce bronchoconstrict and vascular smooth muscle contractions and suppresses the indomethacin-induced cellular elongation .
Molecular Structure Analysis
The molecular structure of 16,16-dimethyl-PGE1 is characterized by the presence of 22 carbon atoms, 38 hydrogen atoms, and 5 oxygen atoms . It has 4 defined stereocenters and a double-bond stereo .Chemical Reactions Analysis
16,16-dimethyl-PGE1 is a metabolically stable compound . It has been shown to induce human vascular smooth muscle contractions in vitro . It is 2, 3, and 6 times more potent than PGF2α in contracting tracheal, bronchial, and bronchiolar smooth muscle, respectively .Physical And Chemical Properties Analysis
16,16-dimethyl-PGE1 has a density of 1.1±0.1 g/cm3, a boiling point of 540.9±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±3.3 mmHg at 25°C . It has an enthalpy of vaporization of 94.1±6.0 kJ/mol and a flash point of 295.0±26.6 °C . Its molar refractivity is 108.5±0.3 cm3 .科学的研究の応用
Gastrointestinal Applications : 16,16-dimethyl prostaglandin E2 has been shown to be a potent inhibitor of meal-stimulated gastric acid secretion and gastrin release in humans. It's effective both orally and intravenously in controlling gastric acid secretion, suggesting its potential in treating acid peptic diseases (Ippoliti, Isenberg, & Hagie, 1981).
Methodological Development in Drug Quantitation : A GC-MS method for quantitation of 16,16-dimethyl-trans-delta 2-PGE1 in patient plasma has been developed, using di-deuterated and di-tritiated analogs. This advancement aids in accurately measuring drug levels in clinical studies (Dimov, Gréen, Bygdeman, Konishi, Imaki, & Hayashi, 1983).
Effects on Hepatic Glycogenesis : In rat hepatocytes, 16,16-dimethylprostaglandin E2 stimulated the basal rate of glucose incorporation into glycogen, indicating its significant effects on hepatic glycogenesis. This suggests its potential role in managing hepatic metabolic processes (Okumura, Kanemaki, & Kitade, 1993).
Tumor Growth Inhibition : 16,16-dimethyl-PGE2-methyl ester has been observed to significantly inhibit tumor growth in vivo, indicating its potential as a therapeutic agent in oncology (Santoro, PHILPOTT, & JAFFE, 1976).
Mucosal Adaptation in Bowel Resection : This compound augments mucosal adaptation after massive distal small bowel resection in rats, enhancing morphological and functional adaptation. This could be significant in post-surgical recovery and adaptation (Vanderhoof, Grandjean, Baylor, Baily, & Euler, 1988).
Regulation of Prostaglandin Receptors : Research indicates that 16,16-dimethyl analogue of PGE2 can lead to down-regulation of liver plasma membrane receptors for prostaglandin E, affecting the receptor concentration and adenylate cyclase stimulation. This finding is crucial for understanding cellular receptor dynamics (Robertson, Westcott, Storm, & Rice, 1980).
Cytoprotection in Gastric Mucosa : 16,16-dimethylprostaglandin E2 has been investigated for its role in cytoprotection of the gastric mucosa, particularly focusing on the roles of gastric juice and the mucus gel layer. It suggests a dual mechanism involving both dilution of necrotizing agents and thickening of the mucus gel layer (Taniguchi, Yoshida, Kimura, & Mato, 1992).
Radioprotection in Intestinal and Hematopoietic Stem Cells : 16,16-dimethyl prostaglandin E2 has been shown to induce radioprotection in murine intestinal and hematopoietic stem cells. This could have implications for protecting healthy cells in radiation therapy (Hanson & Ainsworth, 1985).
特性
IUPAC Name |
7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38O5/c1-4-5-14-22(2,3)20(25)13-12-17-16(18(23)15-19(17)24)10-8-6-7-9-11-21(26)27/h12-13,16-17,19-20,24-25H,4-11,14-15H2,1-3H3,(H,26,27)/b13-12+/t16-,17-,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOFITYRYPQNLL-ZWSAOQBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C)C(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
16,16-dimethyl-PGE1 | |
CAS RN |
41692-15-3 | |
| Record name | 16,16-Dimethylprostaglandin E | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041692153 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



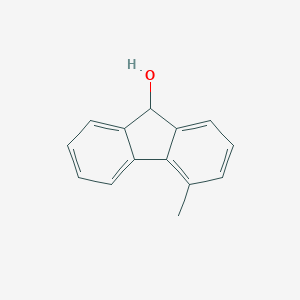
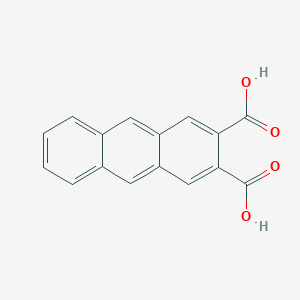
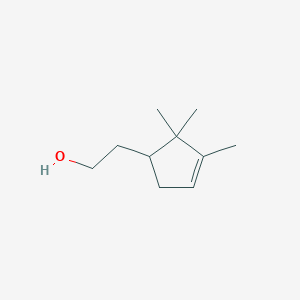
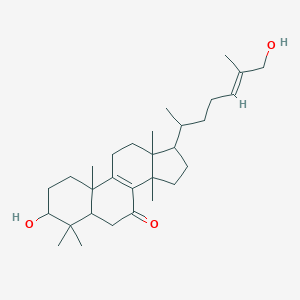
![7-(Bromomethyl)benzo[b]thiophene](/img/structure/B157801.png)
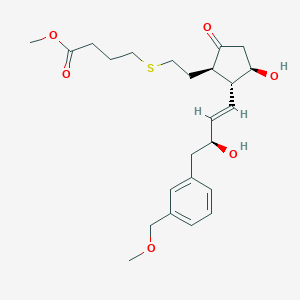
![Bis[P-(1,1,3,3-tetramethylbutyl)phenyl] hydrogen phosphate](/img/structure/B157804.png)
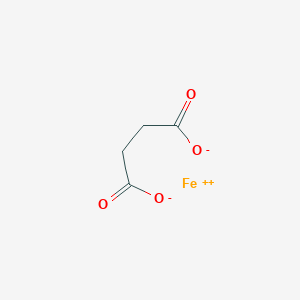
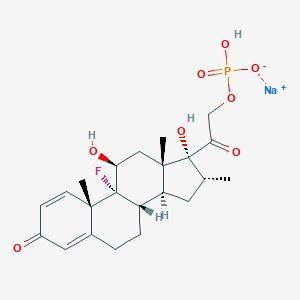
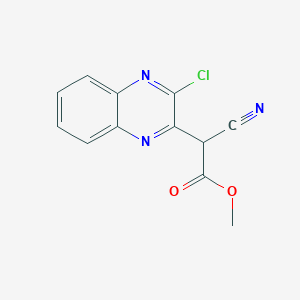
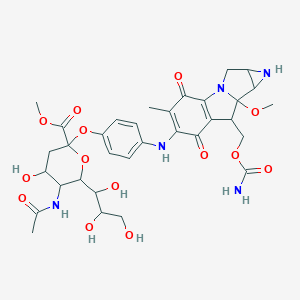
![Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate](/img/structure/B157819.png)
